molecular formula C6H13NO2 B1247543 Methylbetain

Methylbetain

Cat. No. B1247543
M. Wt: 131.17 g/mol
InChI Key: CJKONRHMUGBAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alanine betaine is an alanine derivative.

Scientific Research Applications

Attenuation of Atherosclerotic Lesions

Betaine, a compound related to Methylbetain, has been shown to reduce atherosclerotic lesions in apolipoprotein E-deficient mice. This suggests that despite exacerbating hyperlipidemia, betaine may exert anti-atherogenic effects by inhibiting aortic inflammatory responses mediated by TNF-α (Shiwei Lv et al., 2009).

Epigenetic Mechanism in Diabetic Neuropathy

A study investigated the role of DNA methylation, an epigenetic mechanism, in the pathogenesis of diabetic neuropathy. The research showed different DNA methylation profiles in patients with Type 1 Diabetes Mellitus with autonomic neuropathy, indicating the role of epigenetic mechanisms in the development of chronic complications of diabetes (J. Gastoł et al., 2020).

Antihyperglycemic Activity and Antidiabetic Effect

Methyl caffeate, isolated from Solanum torvum Swartz. fruit, exhibited antihyperglycemic effects and potential as an oral antidiabetic drug. The study demonstrated its influence on blood glucose levels, body weight, and various biochemical parameters in diabetic rats (G. R. Gandhi et al., 2011).

Endocrine Disruptor Effects on Epigenetic Alterations

Exposure to Methoxychlor, an endocrine disruptor, can lead to epigenetic alterations in adult ovarian genes. This study highlights the impact of environmental factors on epigenetic programming and adult-onset diseases, specifically through DNA methylation changes (A. Zama & M. Uzumcu, 2009).

Diabetes and Epigenetic Dysregulation

Research on the role of DNA methylation in metabolic memory phenomena associated with diabetic retinopathy emphasized the dynamic nature of DNA and its role in regulating gene expression linked to retinal mitochondrial homeostasis. This study contributes to understanding the progression of diabetic retinopathy and the role of epigenetics in diabetes (M. Mishra & R. Kowluru, 2016).

properties

Product Name

Methylbetain

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

2-(trimethylazaniumyl)propanoate

InChI

InChI=1S/C6H13NO2/c1-5(6(8)9)7(2,3)4/h5H,1-4H3

InChI Key

CJKONRHMUGBAQI-UHFFFAOYSA-N

SMILES

CC(C(=O)[O-])[N+](C)(C)C

Canonical SMILES

CC(C(=O)[O-])[N+](C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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